

Synthesis of Isopropyl Ethers Using Diisopropyl Sulfate: Application Notes and Protocols

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Compound of Interest

Compound Name: Diisopropyl sulfate

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Introduction

Diisopropyl sulfate (DIPS) is a potent and efficient alkylating agent for the introduction of isopropyl groups onto a variety of nucleophilic substrates, including alcohols and phenols. This method provides an alternative to traditional Williamson ether synthesis, particularly when direct isopropylation is desired. These application notes provide detailed protocols for the synthesis of isopropyl ethers using **diisopropyl sulfate**, covering reaction conditions, purification procedures, and safety precautions. The information is intended to guide researchers in academic and industrial settings, including those in drug development, in the effective use of this reagent.

Chemical Properties and Safety Information

Diisopropyl sulfate is a colorless to pale yellow liquid that should be handled with care due to its hazardous nature.^[1] It is classified as a suspected carcinogen and can cause severe skin burns and eye damage.^{[2][3]} Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Physical and Chemical Properties of **Diisopropyl Sulfate**

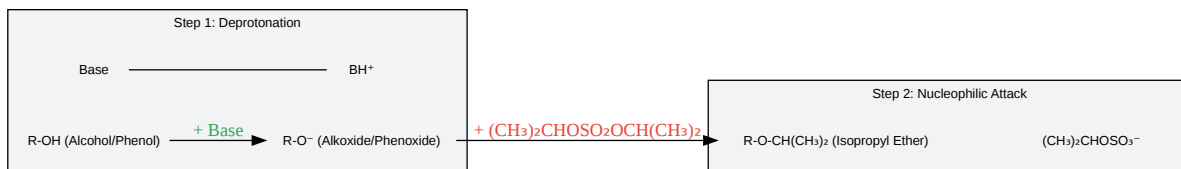
Property	Value	Reference(s)
CAS Number	2973-10-6	[2][4]
Molecular Formula	C ₆ H ₁₄ O ₄ S	[2]
Molecular Weight	182.24 g/mol	[2]
Boiling Point	94 °C at 7 mmHg	[4]
Melting Point	-19 °C	[4]
Density	1.10 g/cm ³	[5]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[5]

Safety Precautions:

- Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Reaction Mechanism and Principles

The synthesis of isopropyl ethers using **diisopropyl sulfate** proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7][8] The alcohol or phenol is first deprotonated by a base to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic isopropyl group of **diisopropyl sulfate**, displacing a sulfate leaving group and forming the desired ether.



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Figure 1: General reaction mechanism for isopropyl ether synthesis.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Synthesis of Isopropyl Phenyl Ether

This protocol describes the synthesis of isopropyl phenyl ether from phenol and **diisopropyl sulfate**.

Materials:

- Phenol
- **Diisopropyl sulfate**
- Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
- Acetone or Acetonitrile (anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone or acetonitrile.
- Add finely powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution.
- Stir the mixture at room temperature for 30 minutes to form the phenoxide.
- Slowly add **diisopropyl sulfate** (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to reflux (50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
- Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or acetonitrile.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Reaction Conditions and Yields for Isopropyl Aryl Ethers

Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Phenol	K ₂ CO ₃	Acetone	Reflux	6	~85
p-Cresol	NaOH	Acetonitrile	60	5	~90
4-Methoxyphenol	K ₂ CO ₃	DMF	70	8	~80
2-Nitrophenol	CS ₂ CO ₃	Acetonitrile	50	12	~75

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Protocol 2: Synthesis of Isopropyl Alkyl Ethers

This protocol outlines the synthesis of an isopropyl ether from a primary alcohol.

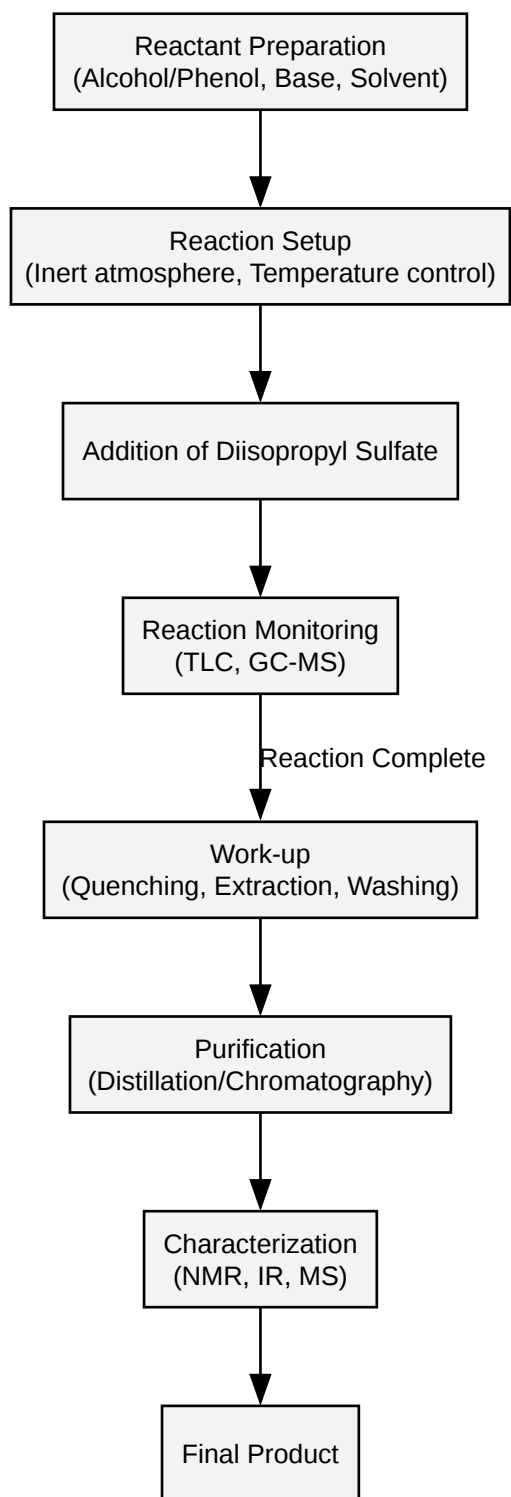
Materials:

- Primary alcohol (e.g., 1-butanol)
- **Diisopropyl sulfate**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Tetrahydrofuran (THF, anhydrous)
- Saturated ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add the primary alcohol (1.0 eq) dropwise to the suspension.
- Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
- Cool the resulting alkoxide solution back to 0 °C.
- Slowly add **diisopropyl sulfate** (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Experimental Workflow and Data Analysis



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Figure 2: General experimental workflow for isopropyl ether synthesis.

Product identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is a valuable tool for monitoring reaction progress and determining the purity of the final product.

Conclusion

The use of **diisopropyl sulfate** offers a reliable and efficient method for the synthesis of a wide range of isopropyl ethers. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Careful attention to safety precautions is paramount when handling this reagent. With appropriate optimization, this methodology can be a valuable tool in various research and development settings, including the synthesis of novel pharmaceutical compounds.

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